4-[(5-CHLORO-2-METHOXYPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of chloro, methoxy, and methylsulfanyl groups attached to a pyrimidine ring, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-6-(4-chlorophenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c1-26-16-8-7-13(21)9-15(16)23-18-14(10-22)17(24-19(25-18)27-2)11-3-5-12(20)6-4-11/h3-9H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPFHIOFFJYKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and 4-chlorobenzonitrile.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using 5-chloro-2-methoxyaniline.
Attachment of the methylsulfanyl group: This step involves the use of methylthiolating agents under suitable conditions to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder.
Substitution: Halogen atoms (chlorine) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR), which is implicated in various cancers.
Biological Studies: The compound is used in vitro to study its cytotoxic effects on different human tumor cell lines.
Chemical Biology: It serves as a tool compound to investigate signaling pathways involving tyrosine kinases.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(5-chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and subsequent signal transduction. This inhibition disrupts cellular processes such as proliferation and survival, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor targeting EGFR.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Lapatinib: Dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
4-[(5-Chloro-2-methoxyphenyl)amino]-6-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct binding properties and selectivity towards certain tyrosine kinases compared to other inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
